molecular formula C15H12N2O3 B11817234 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B11817234
M. Wt: 268.27 g/mol
InChI Key: BKXCLMGOOZVKDB-UHFFFAOYSA-N
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Description

1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the 1-position and a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzylhydrazine with furan-2-carboxylic acid under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides or alkylated benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and furan groups on the pyrazole ring allows for diverse chemical reactivity and potential biological activities.

Biological Activity

1-Benzyl-3-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has the molecular formula C15H12N2O3C_{15}H_{12}N_{2}O_{3} and a molecular weight of 268.27 g/mol. Its structure includes a pyrazole ring, a furan moiety, and a benzyl group, which contribute to its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC₁₅H₁₂N₂O₃
Molecular Weight268.27 g/mol
Functional GroupsCarboxylic acid, furan
Structural FeaturesPyrazole ring, benzyl group

Synthesis

The synthesis of this compound typically involves several steps. A common method starts with ethyl 3-(furan-2-yl)-1H-pyrazole-4-carboxylate, which undergoes benzylation followed by hydrolysis to yield the target compound. This multi-step synthesis is crucial for obtaining derivatives with enhanced biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial effects against a range of pathogens. The presence of the furan ring may enhance these properties by improving interactions with microbial targets.

2. Anticancer Activity
Preliminary investigations suggest that this compound may inhibit tumor growth in certain cancer cell lines. The mechanism is believed to involve the modulation of specific metabolic pathways critical for cancer cell proliferation.

3. Enzyme Inhibition
Research indicates potential interactions with enzymes involved in metabolic processes, such as glucose transporters. These interactions could lead to significant implications in managing metabolic disorders like diabetes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study
    A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity Assessment
    In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis. This effect was attributed to its ability to modulate apoptotic pathways .
  • Enzyme Interaction Studies
    Binding affinity tests revealed that this compound interacts with glucose transporters, which could be beneficial in developing treatments for diabetes .

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-benzyl-3-(furan-2-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C15H12N2O3/c18-15(19)12-10-17(9-11-5-2-1-3-6-11)16-14(12)13-7-4-8-20-13/h1-8,10H,9H2,(H,18,19)

InChI Key

BKXCLMGOOZVKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=CO3)C(=O)O

Origin of Product

United States

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